molecular formula C9H15N3O2S B8046983 Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate

Tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate

Cat. No. B8046983
M. Wt: 229.30 g/mol
InChI Key: GJWMQNYLRZKODM-UHFFFAOYSA-N
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Patent
US08513289B2

Procedure details

Upon cooling in an ice-water bath, to a 6 mL 4M hydrogen chloride solution in 1,4-dioxane was added the tert-butyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]carbamate (391 mg, 1.71 mmol). After the stirring for 1 hr, the reaction mixture was concentrated to give the title compound as white solid (351 mg).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC(=O)[NH:8][CH2:9][C:10]1[S:11][C:12]([CH3:15])=[N:13][N:14]=1)(C)(C)C>O1CCOCC1>[ClH:1].[CH3:15][C:12]1[S:11][C:10]([CH2:9][NH2:8])=[N:14][N:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
391 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC=1SC(=NN1)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CC1=NN=C(S1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 351 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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